molecular formula C13H11ClN2O5S B5112653 N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B5112653
M. Wt: 342.76 g/mol
InChI Key: YTJKNXALBVFZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide, commonly known as SN-38, is a potent antitumor agent that has shown efficacy against various types of cancers. It is the active metabolite of irinotecan, a chemotherapeutic drug used for the treatment of colorectal, lung, and ovarian cancers. SN-38 is a topoisomerase I inhibitor, which means it prevents the DNA from being unwound during replication, resulting in cell death.

Mechanism of Action

SN-38 inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By binding to the enzyme-DNA complex, SN-38 prevents the DNA from being unwound during replication, resulting in the accumulation of DNA breaks and ultimately leading to cell death.
Biochemical and Physiological Effects
SN-38 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

SN-38 has several advantages for lab experiments, including its potent antitumor activity, well-established mechanism of action, and availability as a water-soluble prodrug. However, its limitations include its low solubility in aqueous solutions and its toxicity to normal cells.

Future Directions

Future research on SN-38 could focus on the development of more efficient synthesis methods, the identification of new targets for its antitumor activity, and the investigation of its potential use in combination with other chemotherapeutic agents. Additionally, the development of new delivery systems for SN-38 could enhance its efficacy and reduce its toxicity.

Synthesis Methods

SN-38 can be synthesized from irinotecan through the hydrolysis of the carbamate group in the presence of a specific enzyme called carboxylesterase. The resulting SN-38 is then converted to its water-soluble prodrug, SN-38G, for clinical use.

Scientific Research Applications

SN-38 has been extensively studied for its antitumor activity. It has shown efficacy against various types of cancers, including colon, lung, breast, ovarian, and pancreatic cancers. SN-38 has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-13-6-5-9(7-12(13)14)15-22(19,20)11-4-2-3-10(8-11)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJKNXALBVFZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3-nitrobenzenesulfonamide

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